molecular formula C9H21O6P3 B3395518 Propylphosphonic anhydride CAS No. 68957-94-8

Propylphosphonic anhydride

Cat. No. B3395518
CAS RN: 68957-94-8
M. Wt: 318.18 g/mol
InChI Key: PAQZWJGSJMLPMG-UHFFFAOYSA-N
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Description

Propylphosphonic anhydride, also known as T3P, is a reactive n-propyl phosphonic acid cyclic anhydride . It is a mild and low toxic coupling agent used in peptide synthesis . T3P also acts as a promoter and water scavenger in the Friedländer annulation reaction .


Synthesis Analysis

Propylphosphonic anhydride (T3P) has been used in the synthesis of 1,5-benzodiazepines from o-phenylene-diamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . An efficient and versatile synthetic method has been described to synthesize propylphosphonic anhydride (T3P) in pure form, in an overall yield of 51% in four steps from commercially available diethyl phosphonate .


Molecular Structure Analysis

The molecular formula of Propylphosphonic anhydride is C9H21O6P3 . Its structure is a cyclic trimer, with a phosphorus–oxygen core and propyl groups and additional oxygens attached .


Chemical Reactions Analysis

Propylphosphonic anhydride (T3P) is an efficient reagent for the transformation of aromatic, heteroaromatic, and aliphatic aldehydes to respective nitriles in excellent yields . This procedure offers simple and one-pot access to nitriles and highlights the synthetic utility of T3P as a versatile reagent in organic chemistry .


Physical And Chemical Properties Analysis

Propylphosphonic anhydride has a boiling point of 65 °C and a density of 1.069 g/mL at 25 °C . Its refractive index is 1.418 .

Scientific Research Applications

1. Synthesis of Propylphosphonic Anhydride

Propylphosphonic anhydride (T3P®) is recognized for its effective use as a coupling and dehydrating agent in various chemical transformations. An efficient method to synthesize T3P® in pure form has been developed, highlighting its significance in the field of organic chemistry (Pizova & Bobál, 2015).

2. Transformation of Aldehydes to Nitriles

T3P® has been demonstrated as an efficient reagent for transforming aromatic, heteroaromatic, and aliphatic aldehydes into respective nitriles. This process offers a simple, one-pot access to nitriles, proving the synthetic utility of T3P® in organic chemistry (Augustine et al., 2009).

3. Use in Peptide Synthesis

Propylphosphonic acid anhydride is used as a coupling agent in various reactions, especially in peptide synthesis. It offers benefits such as ease of handling, low toxicity, and limited isomerization in peptide coupling, which are crucial for industrial-scale applications (Koch et al., 2009).

4. Synthesis of Heterocyclic Compounds

T3P® promotes efficient cyclization of compounds under specific conditions, facilitating the synthesis of heterocyclic compounds like benzothiazoles, benzoxazoles, and benzimidazoles. This method allows for quick preparation and good yields, demonstrating T3P®'s versatility in organic synthesis (Wen et al., 2012).

5. Acetalization and Thioacetalization of Aldehydes

T3P®, as a low-toxic peptide coupling agent, has shown efficiency in the chemoselective acetalization and thioacetalization of aldehydes. This catalytic process yields cyclic and acyclic acetals in good to excellent yields at room temperature (Augustine et al., 2012).

6. Synthesis of Polyamides

Propylphosphonic anhydride is used in the synthesis of polyamides and amides from carboxylic acids and amines. This activating agent facilitates direct polycondensation, producing polyamides with significant inherent viscosities (Ueda & Honma, 1988).

7. Large-Scale Synthesis Applications

T3P® is increasingly applied in organic synthesis for a broad range of reactions including condensation, heterocycle preparation, and catalysis. Its advantages such as high yield and chemical purity make it suitable for large-scale synthesis, including drug molecule production (Vishwanatha et al., 2013).

Safety And Hazards

Propylphosphonic anhydride is highly flammable and may be corrosive to metals . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause drowsiness or dizziness .

properties

IUPAC Name

2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQZWJGSJMLPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219011
Record name Propylphosphonic anhydride
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Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propylphosphonic anhydride

CAS RN

68957-94-8
Record name Propylphosphonic anhydride
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Record name Propylphosphonic anhydride
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Record name Propylphosphonic anhydride
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Record name 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane
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Record name 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide
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Record name PROPYLPHOSPHONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylphosphonic anhydride
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Propylphosphonic anhydride
Reactant of Route 3
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Propylphosphonic anhydride

Citations

For This Compound
1,380
Citations
AA Waghmare, RM Hindupur, HN Pati - Review Journal of Chemistry, 2014 - Springer
The present review article focuses on the recent advancements in amide and peptide coupling reactions of racemization-prone substrates using n-propylphosphonic anhydride (T3P). It …
Number of citations: 65 link.springer.com
X Wen, J El Bakali, R Deprez-Poulain, B Deprez - Tetrahedron Letters, 2012 - Elsevier
Propylphosphonic anhydride (®T3P) promotes cyclization of o-aminobenzenethiol, o-aminophenol, and o-phenylenediamine with carboxylic acids under microwave irradiation. The one…
Number of citations: 149 www.sciencedirect.com
JK Augustine, R Kumar, A Bombrun, AB Mandal - Tetrahedron Letters, 2011 - Elsevier
… Propylphosphonic anhydride (T3P®) is a mild water scavenger with low toxicity and low … Herein, we report our results on the highly effective propylphosphonic anhydride catalyzed …
Number of citations: 154 www.sciencedirect.com
JK Augustine, A Bombrun, B Ramappa, C Boodappa - Tetrahedron Letters, 2012 - Elsevier
… An efficient one-pot synthesis of coumarins mediated by propylphosphonic anhydride (T3P) via the Perkin condensation … Propylphosphonic anhydride … Propylphosphonic …
Number of citations: 99 www.sciencedirect.com
JK Augustine, V Vairaperumal, S Narasimhan… - Tetrahedron, 2009 - Elsevier
… Propylphosphonic anhydride (T3P ® ) is a highly reactive n-propyl phosphonic acid cyclic anhydride, generally used as a coupling agent and water scavenger with low toxicity …
Number of citations: 133 www.sciencedirect.com
H Pizova, P Bobal - Tetrahedron Letters, 2015 - Elsevier
… and versatile method for the synthesis of cyclic propylphosphonic anhydride (T3P®), which can … The prepared propylphosphonic anhydride either neat, or as a solution in the solvent of a …
Number of citations: 18 www.sciencedirect.com
C Millbanks, M Bonnekessel, C Schur… - … of Reagents for …, 2001 - Wiley Online Library
… Therefore, freshly synthesized and distilled propylphosphonic anhydride should immediately be dissolved in an inert organic solvent to prevent formation of oligomers and …
Number of citations: 2 onlinelibrary.wiley.com
M Milen, A Dancsó, T Földesi, P Slégel, B Volk - Tetrahedron, 2016 - Elsevier
… -1-yl) phosphonates has been developed via the three-component reaction of 2-formylbenzoic acid, various primary amines and trialkyl phosphites, using propylphosphonic anhydride (…
Number of citations: 24 www.sciencedirect.com
M Ueda, T Honma - Polymer journal, 1988 - nature.com
A 50 wt% solution of the propylphosphonic anhydride in NMP as an activating agent was used for the synthesis of amides and polyamides. The activating agent was useful for the …
Number of citations: 21 www.nature.com
M Desroses, K Wieckowski, M Stevens, LR Odell - Tetrahedron letters, 2011 - Elsevier
A microwave-assisted, propylphosphonic anhydride (T3P®) mediated one-pot Fischer indole synthesis - ScienceDirect … A microwave-assisted, propylphosphonic anhydride (T3P®) …
Number of citations: 67 www.sciencedirect.com

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